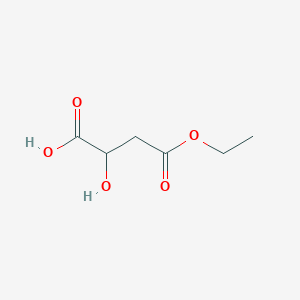![molecular formula C22H14O4 B176649 (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde CAS No. 121314-69-0](/img/structure/B176649.png)
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C22H14O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Schiff Bases and Metal Complexes
The compound 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde, through its derivatives, is significantly utilized in the creation of Schiff bases and metal complexes. Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, a structural analog, are widely acknowledged for their coordination chemistry. These Schiff bases play a crucial role in synthesizing commercially useful compounds and are commonly used as ligands to form stable complexes with various metals. This capacity to form complexes is essential in fields like catalysis, enzymatic reactions, and industrial processes. Additionally, the fluorescent properties of these derivatives make them valuable for developing various fluorescent chemosensors (Maher, 2018).
Synthesis and Biological Activities
The analogs of this compound have been synthesized and characterized for their biological activities. For instance, 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives show significant antimicrobial and antioxidant activities. These compounds, especially with specific substitutions in the aromatic ring, demonstrate potent in vitro activities against various strains and also exhibit notable free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017). Similarly, compounds synthesized from 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, also related structurally, have been explored for their potential pharmaceutical applications (Oliveira et al., 2014).
Photophysical Properties and Solvatochromism
The photophysical properties of these compounds have been a subject of investigation due to their sensitivity to the microenvironment, such as solvent polarity and pH. Studies show that certain derivatives of this compound exhibit solid-state fluorescence and display excited state intramolecular proton transfer processes, making them sensitive to changes in their environment. These properties are critical for applications in sensing technologies and understanding solvent interactions at the molecular level (Satam et al., 2014).
Novel Synthesis Methods and Applications
Innovative synthesis methods involving 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde derivatives have been reported. Techniques such as the use of ultrasound and microwave irradiation for clean and efficient synthesis highlight the compound's versatility and potential for green chemistry applications. These methods are not only environmentally friendly but also enhance the efficiency and yield of the products, making them desirable for various industrial and research applications (Oliveira et al., 2014).
Eigenschaften
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)





![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)



